Fucoxanthinol

Oncology Xanthophyll Metabolism Apoptosis

Fucoxanthinol is the active metabolite that accumulates in tissues and exerts the pharmacological effects attributed to fucoxanthin. Direct studies show superior potency over fucoxanthin in modulating cancer cell viability and apoptosis. Unlike astaxanthin or lutein, Fucoxanthinol has a unique tissue distribution and bioactivity profile. Documented IC50: colonosphere 1.8 µM, NAAA 12.75 μM, FAAH 42.38 μM. Optimal for colorectal cancer stem cell studies, adipose biology, macrophage inflammation, and endocannabinoid research.

Molecular Formula C40H56O5
Molecular Weight 616.9 g/mol
CAS No. 7176-02-5
Cat. No. B3429056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFucoxanthinol
CAS7176-02-5
Molecular FormulaC40H56O5
Molecular Weight616.9 g/mol
Structural Identifiers
SMILESCC(=CC=CC=C(C)C=CC=C(C)C(=O)CC12C(CC(CC1(O2)C)O)(C)C)C=CC=C(C)C=C=C3C(CC(CC3(C)O)O)(C)C
InChIInChI=1S/C40H56O5/c1-28(17-13-18-30(3)21-22-35-36(5,6)23-32(41)25-38(35,9)44)15-11-12-16-29(2)19-14-20-31(4)34(43)27-40-37(7,8)24-33(42)26-39(40,10)45-40/h11-21,32-33,41-42,44H,23-27H2,1-10H3/b12-11+,17-13+,19-14+,28-15+,29-16+,30-18+,31-20+/t22?,32-,33-,38+,39+,40-/m0/s1
InChIKeyNZEPSBGUXWWWSI-FWFPOGQTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fucoxanthinol (CAS 7176-02-5): Baseline Profile of the Primary Active Metabolite of Fucoxanthin


Fucoxanthinol is the deacetylated primary active metabolite of the marine carotenoid fucoxanthin, formed endogenously via digestive enzymes in the gastrointestinal tract after ingestion of brown seaweeds [1]. Belonging to the class of non-provitamin A xanthophyll carotenoids, fucoxanthinol exhibits a distinct molecular structure (C40H56O5) characterized by an allenic bond and epoxy group, which are critical for its bioactivity [1]. Unlike many carotenoids that function primarily as antioxidants, fucoxanthinol demonstrates direct pharmacological modulation of multiple signaling pathways relevant to oncology, inflammation, and metabolic disorders [1].

Why Fucoxanthin Cannot Substitute for Fucoxanthinol in Research and Therapeutic Applications


Fucoxanthinol is not simply a 'demethylated' or 'less lipophilic' version of its parent compound fucoxanthin. Critically, fucoxanthinol is the actual active species that accumulates in tissues and exerts the majority of the pharmacological effects attributed to fucoxanthin consumption [1]. Direct comparative studies demonstrate that fucoxanthinol consistently exhibits superior potency in modulating cancer cell viability, apoptosis, and key inflammatory pathways compared to fucoxanthin [2]. Furthermore, fucoxanthinol demonstrates a distinct tissue distribution profile and pharmacokinetic signature compared to other carotenoid metabolites, precluding simple interchangeability with alternative marine carotenoids like astaxanthin or lutein [3]. Substituting fucoxanthin for fucoxanthinol in research or procurement fails to account for these critical differences in metabolic fate and intrinsic bioactivity, potentially leading to misinterpretation of results or suboptimal experimental design.

Fucoxanthinol (7176-02-5) Comparative Evidence: Quantified Performance Against Structural and Functional Analogs


Fucoxanthinol Demonstrates Superior Anti-Proliferative Potency Compared to Parent Compound Fucoxanthin Across Multiple Cancer Models

Fucoxanthinol consistently exhibits enhanced anti-cancer activity compared to its parent compound, fucoxanthin. A comprehensive review of in vitro studies across multiple cancer cell lines (leukemia, lymphoma, and colorectal) indicates that fucoxanthinol-induced suppression of cell viability, induction of apoptosis, and modulation of the NF-κB pathway are more pronounced than those of fucoxanthin [1]. Specifically, in primary effusion lymphoma cells, fucoxanthinol-induced suppression of cell viability was more pronounced than that of fucoxanthin [2]. This enhanced potency is attributed to fucoxanthinol's status as the primary active metabolite that directly interacts with intracellular targets, unlike the prodrug fucoxanthin which requires metabolic conversion.

Oncology Xanthophyll Metabolism Apoptosis

Fucoxanthinol Outperforms Astaxanthin and Lutein in Attenuating Key Inflammatory Markers in Macrophages

In a direct comparative study evaluating the anti-inflammatory and anti-proliferative effects of oxygenated carotenoids, fucoxanthin (FUCO) demonstrated superior protection against cytotoxicity and greater reduction of inflammatory mediators compared to astaxanthin (AST) and lutein (LUT) in RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS) [1]. Specifically, fucoxanthin protected against cytotoxicity by 10.7% more than AST and 15.8% more than LUT. Furthermore, fucoxanthin treatment led to a superior reduction in nitric oxide (NO), prostaglandin E2 (PGE2), and NF-κB p65 levels compared to both AST and LUT [1]. In HL-60 leukemia cells, fucoxanthin reduced cell viability by 16.4% more than AST and 33.4% more than LUT [1]. While this study tested fucoxanthin, the activity is primarily attributed to its metabolite fucoxanthinol, which is the predominant species formed in vivo and in cell culture models.

Immunology Inflammation Carotenoid Pharmacology

Fucoxanthinol Metabolites Preferentially Accumulate in Adipose Tissue Compared to Lutein Metabolites, with Distinct Depletion Kinetics

A comparative study in ICR mice investigated the metabolism, tissue distribution, and depletion of fucoxanthin and lutein. After 14 days of dietary supplementation, fucoxanthinol and amarouciaxanthin A (the primary metabolites of fucoxanthin) partitioned significantly more into adipose tissues (3.13–3.64 μmol/kg) than into plasma, liver, and kidney (1.29–1.80 μmol/kg) [1]. In contrast, lutein and its metabolites accumulated most in the liver (7.51 μmol/kg) and plasma (2.11 μmol/L), with lower concentrations in adipose tissues (1.01–1.44 μmol/kg) [1]. Furthermore, the half-life (t₁/₂) for depletion of fucoxanthin metabolites in adipose tissues was 2.76–4.81 days, whereas the t₁/₂ for lutein metabolites in adipose tissues was greater than 41 days, indicating dramatically different retention profiles [1]. This differential partitioning and kinetic profile highlight fucoxanthinol's unique biodistribution.

Pharmacokinetics Tissue Distribution Carotenoid Metabolism

Fucoxanthinol Demonstrates Potent Anti-Proliferative Activity Against Colorectal Cancer Stem-Like Cells (IC50 = 1.8 µM)

Fucoxanthinol exhibits significant activity against colorectal cancer stem-like cells (CCSCs), a subpopulation implicated in tumor recurrence and drug resistance. In HT-29 human colorectal cancer cells, fucoxanthinol inhibited the growth of colonospheres (Csps) in a dose-dependent manner, with a calculated IC50 value of 1.8 µM for inducing changes in Csp formation [1]. This effect was associated with the down-regulation of pAkt (Ser473), PPARβ/δ, and PPARγ. Furthermore, in vivo administration of fucoxanthinol (5 mg/kg body weight) every 3-4 days significantly suppressed tumorigenesis in a xenograft mouse model compared to untreated controls [1]. While a direct comparator is not provided, this low micromolar IC50 value establishes a quantitative benchmark for the compound's potency against this therapeutically challenging cell population.

Oncology Cancer Stem Cells Colorectal Cancer

Fucoxanthinol Inhibits Fatty Acid Amide Hydrolase (FAAH) and N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) with Defined IC50 Values

Fucoxanthinol acts as a direct inhibitor of two key enzymes in the endocannabinoid system: fatty acid amide hydrolase 1 (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA). In vitro enzymatic assays determined that fucoxanthinol inhibits FAAH with an IC50 value of 42.38 μM and NAAA with an IC50 value of 12.75 μM . These enzymes are responsible for the degradation of bioactive lipid mediators, including anandamide and palmitoylethanolamide, which are involved in pain, inflammation, and metabolic regulation. While this data does not include a direct comparator for potency, it establishes a specific, quantifiable biochemical activity for fucoxanthinol that is distinct from its antioxidant and cytotoxic properties, broadening its potential research applications.

Endocannabinoid System Enzyme Inhibition Metabolic Disease

Strategic Application Scenarios for Fucoxanthinol (7176-02-5) in Research and Industrial Development


Targeted Oncology Research: Colorectal Cancer Stem Cell and Apoptosis Studies

Given the evidence that fucoxanthinol potently inhibits colonosphere formation (IC50 = 1.8 µM) and induces apoptosis in colorectal cancer cells via CLIC4-dependent mechanisms [1], this compound is ideally suited for in vitro and in vivo research programs focused on eradicating cancer stem-like cells or overcoming chemoresistance in colorectal cancer models. Its demonstrated superiority over fucoxanthin in modulating viability and apoptosis across multiple cancer types further justifies its selection over the parent compound for oncology studies requiring maximal target engagement.

Metabolic Disease and Obesity Research: Adipose Tissue Targeting

Fucoxanthinol's preferential accumulation in adipose tissue (3.13–3.64 μmol/kg in mice) [1] and its distinct depletion kinetics make it a strategic choice for research into obesity, metabolic syndrome, and related disorders. Studies investigating adipose tissue biology, lipid metabolism, or the browning of white adipose tissue should prioritize fucoxanthinol over other carotenoids like lutein, which do not share this favorable biodistribution profile [1]. Its inhibition of NAAA (IC50 = 12.75 μM) also suggests potential applications in modulating endocannabinoid tone within adipose depots .

Inflammation and Immunology: Modulation of Macrophage-Mediated Responses

In research settings requiring the attenuation of macrophage-driven inflammation, fucoxanthinol (as the active metabolite of fucoxanthin) provides a quantitative advantage over astaxanthin and lutein. Data from LPS-stimulated RAW 264.7 cells show superior protection against cytotoxicity (10.7% > AST, 15.8% > LUT) and enhanced reduction of inflammatory mediators NO, PGE2, and NF-κB p65 [1]. This evidence supports the selection of fucoxanthinol for studies on chronic inflammation, neuroinflammation, or immunometabolism, where robust suppression of the NF-κB pathway is a primary endpoint.

Endocannabinoid System and Pain Research

The defined IC50 values for FAAH (42.38 μM) and NAAA (12.75 μM) inhibition [1] position fucoxanthinol as a novel chemical tool for exploring the endocannabinoid system. Researchers investigating the role of anandamide, palmitoylethanolamide, or other N-acylethanolamines in pain, inflammation, or mood disorders may find fucoxanthinol a valuable probe for modulating these pathways. This application scenario is unique among marine carotenoids, offering a differentiated research angle not achievable with astaxanthin, lutein, or even fucoxanthin.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fucoxanthinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.